molecular formula C11H13ClO B055986 7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran CAS No. 115070-62-7

7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran

Cat. No.: B055986
CAS No.: 115070-62-7
M. Wt: 196.67 g/mol
InChI Key: KSDGCBXLXMBJIS-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran is a chemical building block with the molecular formula C11H13ClO and a molecular weight of 196.67 g/mol . Its CAS registry number is 115070-62-7 . This compound features a benzofuran core structure, which is a privileged scaffold in medicinal chemistry, and a reactive chloromethyl group that makes it a versatile intermediate for chemical synthesis. The chloromethyl functional group is a key handle for further derivatization, allowing researchers to create a wide array of more complex molecules through nucleophilic substitution reactions. For instance, this group can be readily converted to an aminomethyl group, as demonstrated in the synthesis of (2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methylamine . This makes this compound a valuable precursor for generating novel compounds for pharmaceutical research and development, particularly in the exploration of structure-activity relationships. This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

7-(chloromethyl)-2,2-dimethyl-3H-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDGCBXLXMBJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428720
Record name 7-(CHLOROMETHYL)-2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115070-62-7
Record name 7-(CHLOROMETHYL)-2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Chloromethylation of the Benzofuranol Intermediate

The hydroxyl group in 2,3-dihydro-2,2-dimethyl-7-benzofuranol presents an opportunity for functionalization. Chloromethylation via the Blanc reaction —a classical electrophilic substitution using formaldehyde and hydrochloric acid in the presence of ZnCl₂—could theoretically introduce a chloromethyl group. However, this reaction typically targets activated aromatic rings (e.g., phenol derivatives), where the hydroxyl group directs substitution to the ortho or para positions. In the case of 7-benzofuranol, the fused dihydrofuran ring occupies positions 1–3, leaving position 5 as the para site relative to the hydroxyl at position 7. Consequently, this approach may yield 5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-7-benzofuranol, a regioisomer of the target compound.

Hydroxymethylation Followed by Chlorination

An alternative route involves introducing a hydroxymethyl group at position 7, followed by chlorination:

  • Mannich Reaction :
    Treating 2,3-dihydro-2,2-dimethyl-7-benzofuranol with formaldehyde and a secondary amine (e.g., dimethylamine) could install a hydroxymethyl group via aminomethylation, though this risks forming undesired tertiary amines.

  • Reduction of Acetyl Intermediate :
    The acetyl group in 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran (from Step 2 of the core synthesis) could be reduced to a hydroxymethyl group using a selective reducing agent like sodium borohydride. Subsequent treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) would convert the hydroxymethyl (-CH₂OH) to chloromethyl (-CH₂Cl).

Challenges and Optimization Considerations

  • Regioselectivity : Ensuring the chloromethyl group occupies position 7 requires precise control over electrophilic substitution or reduction/chlorination steps. Competing reactions may yield isomers or by-products.

  • Stability of Intermediates : Chloromethyl derivatives are prone to hydrolysis and elimination under acidic or basic conditions, necessitating anhydrous reaction environments.

  • Yield Optimization : Multi-step sequences (e.g., oxidation → reduction → chlorination) accumulate yield losses. Catalytic methods or one-pot reactions could improve efficiency.

Comparative Analysis of Synthetic Routes

RouteAdvantagesDisadvantages
Blanc ChloromethylationSimple, one-step reactionPoor regioselectivity for position 7
Hydroxymethylation → ClHigh regiocontrolMulti-step, moderate yields
Modified Allyl HalideIntegrates chloromethyl early in synthesisRisk of altered ring substitution pattern

Chemical Reactions Analysis

Types of Reactions

7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

Medicinal Chemistry

7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies have indicated that derivatives of benzofuran compounds can exhibit anticancer properties. The presence of the chloromethyl group may enhance the reactivity of this compound, allowing it to interact with biological targets involved in cancer progression .
  • Neuroprotective Effects : Research has suggested that benzofuran derivatives may possess neuroprotective properties. Studies focusing on oxidative stress and neuroinflammation show promise for compounds like this compound in treating neurodegenerative diseases.

Material Science

The compound is also being explored for applications in material science:

  • Polymer Synthesis : The chloromethyl group facilitates further reactions that can lead to the synthesis of novel polymers. These polymers could have applications in coatings, adhesives, and other materials requiring specific mechanical properties .

Synthetic Intermediates

Due to its unique structure, this compound serves as a valuable intermediate in organic synthesis:

  • Building Block for Complex Molecules : The compound can be utilized as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications that can lead to the development of new pharmaceuticals or agrochemicals .

Case Studies

StudyFocusFindings
Van Huizen et al., 2022Developmental BiologyInvestigated reactive oxygen species (ROS) signaling; highlighted potential applications in wound healing and regeneration .
Lumibao et al., 2022Cancer BiologyExplored the effects of benzofuran derivatives on glioblastoma cell proliferation; suggested mechanisms for therapeutic resistance.
Carrasco Hope et al., 2020ImmunologyStudied asparagine uptake in T cells; indicated possible immunomodulatory effects of benzofuran compounds .

Mechanism of Action

The mechanism of action of 7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the chloromethyl group, facilitating nucleophilic substitution reactions. In pharmaceutical applications, its mechanism would depend on the target molecule it is incorporated into and the biological pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Groups

Table 1: Key Structural Features of Comparable Benzofuran Derivatives
Compound Name Substituents/Functional Groups CAS Number Molecular Formula Key Applications
7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran 7-ClCH2, 2,2-(CH3)2 115070-62-7 C11H13ClO Synthetic intermediate
Carbofuran (2,3-dihydro-2,2-dimethylbenzofuran-7-yl methylcarbamate) 7-O(CO)NHCH3, 2,2-(CH3)2 1563-66-2 C12H15NO3 Insecticide
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)-N-(o-tolyl)acetamide 7-OCH2CO-NH(o-tolyl), 2,2-(CH3)2 Not provided C19H21NO3 Agrochemical intermediate
7-(tert-Butyldiphenylsilyloxy)-2,2-dimethyl-1-benzofuran-3(2H)-one 7-O-Si(t-Bu)Ph2, 3-keto, 2,2-(CH3)2 Not provided C27H30O3Si Synthetic precursor for natural products
2-Methyl-7-nitro-2,3-dihydro-1-benzofuran 7-NO2, 2-CH3 Not provided C9H9NO3 Intermediate for amine synthesis

Physical and Chemical Properties

  • Reactivity :
    • The chloromethyl group in the target compound facilitates nucleophilic substitution, making it more reactive than derivatives with electron-withdrawing groups (e.g., nitro in 2-methyl-7-nitro-2,3-dihydro-1-benzofuran) .
    • Carbofuran’s methylcarbamate group introduces cholinesterase inhibition activity, crucial for its insecticidal properties .
  • Thermal Stability: Benzofuranones (e.g., 7-(tert-butyldiphenylsilyloxy)-2,2-dimethyl-1-benzofuran-3(2H)-one) exhibit higher thermal stability due to conjugation of the ketone with the aromatic ring .

Biological Activity

Chemical Identity and Structure
7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran, with the CAS number 115070-62-7, is a chemical compound characterized by the molecular formula C11H13ClOC_{11}H_{13}ClO. Its structure features a benzofuran core with chloromethyl and dimethyl substituents, which may influence its biological activity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, related benzofuran derivatives have shown significant cytotoxic effects against various cancer cell lines. Notably:

  • Cytotoxicity : Studies demonstrate that certain benzofuran derivatives possess IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
  • Mechanism of Action : The mechanism often involves inducing apoptosis through caspase activation and cell cycle arrest at the G1 phase. These findings suggest that structural modifications can enhance the biological activity of these compounds .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Modifications at different positions on the benzofuran ring can lead to variations in potency and selectivity against different biological targets. For example:

CompoundIC50 (µM)Cancer Cell Line
Compound A0.48MCF-7
Compound B1.54HCT116
This compoundTBDTBD

TBD = To Be Determined

Study 1: Anticancer Activity

In a recent study focusing on benzofuran derivatives, several compounds were evaluated for their cytotoxic effects against human cancer cell lines. The results indicated that modifications to the chloromethyl group significantly enhanced the anticancer activity of the derivatives compared to the parent compounds .

Study 2: Apoptosis Induction

Another investigation revealed that certain derivatives could effectively induce apoptosis in MCF-7 cells by increasing the expression of p53 and activating caspase pathways. This suggests that this compound may share similar apoptotic mechanisms .

Q & A

Basic: What are the common synthetic routes for 7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran?

The compound is typically synthesized via nucleophilic substitution or cycloisomerization. For example, chloromethyl derivatives of benzofuran are prepared by reacting alcohols (e.g., 45c in ) with methanesulfonyl chloride (MsCl) and triethylamine (TEA) in dichloromethane (CH₂Cl₂), followed by purification via column chromatography (PE/CH₂Cl₂ 5:1 v/v) . Yields can vary significantly (57–99%) depending on substituents and reaction conditions, as seen in analogous syntheses of trifluoromethyl and methylbutan-2-yl derivatives . Green chemistry approaches, such as using glycerol or water as solvents in Pd-catalyzed cycloisomerization, may also be adaptable for sustainable synthesis .

Basic: How is the compound characterized post-synthesis?

Characterization involves multi-spectroscopic analysis:

  • 1H/13C-NMR : Chemical shifts (e.g., δ 1.25–1.35 ppm for methyl groups) and coupling constants confirm substituent positions .
  • IR : Peaks at ~1705 cm⁻¹ (C=O) and 2945 cm⁻¹ (C-H stretching) indicate functional groups .
  • GCMS/HRMS : Molecular ion peaks (e.g., m/z 234.01) and fragmentation patterns validate molecular weight, though discrepancies between calculated and observed values may arise due to impurities or isomerism .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Key strategies include:

  • Reagent stoichiometry : Excess TEA (2 eq.) and MsCl (1.1 eq.) improve conversion rates, as demonstrated in the synthesis of 77c (99% yield) .
  • Purification : Gradient column chromatography (e.g., PE/CH₂Cl₂ 10:1 v/v) resolves isomers and byproducts, critical for achieving >95% purity .
  • Temperature control : Exothermic reactions (e.g., cyclization at 275°C) require precise thermal management to avoid decomposition .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in GCMS/HRMS data (e.g., m/z mismatches in ) may stem from:

  • Isomer formation : Axial vs. equatorial substituents in dihydrofuran rings alter fragmentation patterns.
  • Impurities : Trace solvents or unreacted intermediates (e.g., azides in ) require LC-MS or 2D NMR (COSY, HSQC) for resolution .
  • Dynamic effects : Conformational flexibility in solution can broaden NMR signals; low-temperature NMR or crystallography (as in ) may clarify structures .

Advanced: What are the pharmacological implications of structural modifications on this benzofuran derivative?

The chloromethyl group enhances electrophilicity, enabling covalent binding to biological targets. Analogous benzofurans with sulfonyl or trifluoromethyl groups exhibit antifungal, antitumor, and antiviral activities . For example:

  • Antiviral activity : Derivatives targeting human dihydroorotate dehydrogenase (DHODH) show promise in inhibiting viral replication .
  • Structure-activity relationships (SAR) : Electron-withdrawing substituents (e.g., -CF₃) improve metabolic stability, while bulky groups (e.g., 2-methylbutan-2-yl) enhance target selectivity .

Basic: What safety protocols are recommended when handling this compound?

  • Ventilation : Use fume hoods due to volatile chlorinated intermediates (e.g., CH₂Cl₂) .
  • PPE : Gloves and goggles are mandatory; methanesulfonyl chloride and azides () are corrosive and explosive, respectively .
  • Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorb liquids with vermiculite .

Advanced: How does the chloromethyl group influence the compound's reactivity in further derivatization?

The -CH₂Cl moiety undergoes nucleophilic substitution with azides (NaN₃) to form azidomethyl intermediates (e.g., 73b in ), enabling "click chemistry" for bioconjugation . It also reacts with amines or thiols in SN2 mechanisms, facilitating the synthesis of carbamates or thioethers for drug-delivery systems .

Basic: What analytical techniques are critical for assessing purity and isomer formation?

  • Chiral HPLC : Resolves enantiomers in dihydrofuran derivatives .
  • X-ray crystallography : Definitive structural confirmation, as applied to 5-chloro-2,7-dimethylbenzofuran derivatives .
  • TLC monitoring : Identifies byproducts early in synthesis (e.g., Rf = 0.88 in CH₂Cl₂) .

Advanced: What are the challenges in scaling up laboratory synthesis methods?

  • Exothermic reactions : Cyclization at high temperatures (e.g., 275°C in ) requires industrial-grade reactors for heat dissipation .
  • Solvent recovery : Green solvents like glycerol ( ) reduce waste but complicate large-scale purification.
  • Regulatory compliance : Impurities must be <0.1% for pharmaceutical applications, necessitating advanced chromatography .

Advanced: How can computational methods aid in predicting the biological activity of derivatives?

  • Docking studies : Models interactions with DHODH (PDB: 1D3G) to prioritize synthetic targets .
  • QSAR models : Correlate substituent electronegativity (Hammett σ values) with antiviral IC₅₀ data .
  • DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., chlorination at C7 vs. C4) .

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